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Compound of Interest
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Cat. No.: B12375048 Get Quote

SGR-1505 is an orally active, investigational small molecule that functions as an allosteric

inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1

(MALT1).[1][2] MALT1 is a pivotal intracellular signaling protein that serves as a key mediator of

the nuclear factor kappa B (NF-κB) pathway, a critical driver for the survival and proliferation of

various B-cell lymphomas.[3][4] The protein possesses dual functionality, acting as both a

scaffold for protein complex assembly and as a cysteine protease (paracaspase) that cleaves

specific substrates to regulate signaling.[5][6]

In many B-cell malignancies, particularly the activated B-cell like (ABC) subtype of diffuse large

B-cell lymphoma (DLBCL), the NF-κB pathway is constitutively active, rendering cells

dependent on MALT1 activity for survival.[3][5][7] This dependency makes MALT1 a compelling

therapeutic target. SGR-1505 is specifically designed to inhibit the proteolytic activity of MALT1,

offering a novel therapeutic strategy, especially for relapsed or refractory B-cell malignancies,

including those that have developed resistance to upstream pathway inhibitors like Bruton's

Tyrosine Kinase (BTK) inhibitors.[3][8][9] Preclinical and early clinical data suggest that SGR-
1505 is a potent and selective inhibitor with a favorable safety profile and encouraging anti-

tumor activity.[2][8][10]

The MALT1 Signaling Pathway
The activation of MALT1 is a central event in the canonical NF-κB signaling cascade initiated

by antigen receptor stimulation, such as the B-cell receptor (BCR).[11][12][13] The pathway

proceeds through the following key steps:
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Receptor Stimulation and Upstream Kinase Activity: Engagement of the BCR triggers a

cascade of tyrosine phosphorylation events that activate Protein Kinase C (PKC).[11][13]

CBM Complex Formation: PKC phosphorylates the scaffold protein CARD11 (also known as

CARMA1), inducing a conformational change. This allows CARD11 to oligomerize and

recruit B-cell lymphoma 10 (BCL10) and MALT1, forming the trimeric CARD11-BCL10-

MALT1 (CBM) signalosome.[5][14][15]

MALT1 Scaffolding Function: Within the CBM complex, MALT1 acts as a scaffold, recruiting

TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[14] TRAF6 then mediates

the K63-linked polyubiquitination of itself and other targets, leading to the recruitment and

activation of the IκB kinase (IKK) complex.[13][16]

Canonical NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of NF-

κB, IκBα, targeting it for proteasomal degradation. This releases NF-κB (typically the

p50/RelA dimer) to translocate into the nucleus and activate the transcription of target genes

that promote cell survival, proliferation, and inflammation.[17]

MALT1 Proteolytic Function: Concurrently, the formation of the CBM complex activates the

paracaspase function of MALT1. MALT1 then cleaves several key substrates after arginine

residues, which fine-tunes and sustains the NF-κB response.[11][18] Notable substrates

include:

RelB, BCL10, A20, and CYLD: Cleavage of these proteins removes inhibitory signals or

otherwise promotes the NF-κB pathway, contributing to the survival of lymphoma cells.[6]

[18][19]
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Canonical NF-κB Signaling Pathway Mediated by MALT1.
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SGR-1505: Mechanism of Allosteric Inhibition
SGR-1505 functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein

distinct from the active catalytic site.[3][20] This binding event induces a conformational change

in the MALT1 protein that specifically inactivates its protease function without affecting its

scaffolding role.[1]

The mechanism unfolds as follows:

Binding to Allosteric Site: SGR-1505 binds to a regulatory pocket on MALT1.

Inhibition of Protease Activity: This binding prevents the MALT1 paracaspase from adopting

the active conformation required for substrate cleavage.

Blockade of Substrate Cleavage: Key substrates like BCL10 and RelB are no longer

cleaved. This abrogates the sustained pro-survival signaling that is characteristic of MALT1-

dependent lymphomas.[8]

Suppression of NF-κB Pathway: By blocking the proteolytic amplification loop, the overall

activity of the NF-κB pathway is significantly diminished.[17]

Induction of Apoptosis: The reduction in NF-κB-driven transcription of anti-apoptotic and pro-

proliferative genes leads to cell cycle arrest and ultimately apoptosis in the malignant B-cells.

[6][21]
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Mechanism of SGR-1505 Allosteric Inhibition of MALT1.
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Quantitative Data
The potency and clinical activity of SGR-1505 have been characterized through extensive

preclinical and clinical studies.

Table 1: Preclinical Potency of SGR-1505

Assay Type Cell Line / Target IC50 Value Reference

Biochemical Assay MALT1 Protease 1.3 nM [8]

BCL10 Cleavage

Assay
OCI-LY10 22 nM [8]

IL-10 Secretion Assay OCI-LY10 36 nM [8]

Anti-proliferative

Assay
OCI-LY10 71 nM [8]

| Anti-proliferative Assay | REC-1 (MCL) | 57 nM |[8] |

Table 2: Phase 1 Clinical Trial (NCT05544019) Efficacy in Relapsed/Refractory B-Cell

Malignancies

Parameter Patient Cohort Value Reference

Overall Response
Rate (ORR)

All Evaluable
Patients (n=45)

22% (10/45) [10]

Response Rate

Chronic Lymphocytic

Leukemia (CLL/SLL)

(n=17)

17.6% (3/17) [10]

Response Rate

Waldenström

Macroglobulinemia

(WM) (n=5)

100% (5/5) [10]

| Response Rate | Marginal Zone Lymphoma (MZL) (n=5) | 20% (1/5) |[10] |
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Table 3: Phase 1 Clinical Trial (NCT05544019) Safety Profile

Adverse Event Type Frequency Reference

Any Treatment-Related
Adverse Event (TRAE)

43% (21/49) [10]

Most Common TRAE: Rash 12% [10]

Most Common TRAE: Fatigue 12% [10]

Treatment-Emergent Serious

Adverse Events (SAEs)
20% (10/49) [10]

| Treatment-Related SAEs | One event |[10] |

Table 4: Pharmacokinetics of SGR-1505 in Preclinical Models

Species
Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Half-life (h)
Oral
Bioavailabil
ity (%)

Reference

Mouse 9.4 1.2 1.6 57% [8]

Rat 3.8 0.98 3.1 77% [8]

Dog 0.86 2.0 31 92% [8]

| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45% |[8] |

Table 5: Pharmacodynamic Activity of SGR-1505

Biomarker Assay Result Reference

IL-2 Inhibition
Ex vivo stimulation
of T-cells from
treated patients

~90% inhibition
achieved at ≥ 150
mg QD

[10]

| Cytokine Release | In vitro whole blood assay | ~50-fold more potent than JNJ-6633 |[17] |
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Experimental Protocols
The evaluation of SGR-1505 relies on a suite of biochemical, cellular, and in vivo assays to

determine its potency, mechanism of action, and anti-tumor efficacy.

MALT1 Biochemical Protease Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of

purified MALT1 protein.

Objective: To determine the IC50 value of an inhibitor against recombinant MALT1 protease.

Methodology:

Reagents: Recombinant, purified MALT1 protease (often engineered as a dimer for

constitutive activity), a fluorogenic MALT1 substrate (e.g., based on the LVSR cleavage

motif), assay buffer, and test compound (SGR-1505).[19][22]

Procedure: a. Dispense serial dilutions of the test compound (dissolved in DMSO) into a

384-well microplate.[23] b. Add purified MALT1 enzyme to each well and incubate for a

defined period (e.g., 30 minutes) to allow for inhibitor binding. c. Initiate the enzymatic

reaction by adding the fluorogenic substrate to all wells. d. Monitor the increase in

fluorescence over time using a plate reader. The signal is proportional to MALT1

proteolytic activity.

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the

percent inhibition relative to a vehicle control (DMSO) against the compound concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular MALT1 Substrate Cleavage Assay (Western
Blot)
This assay confirms target engagement in a cellular context by measuring the inhibition of the

cleavage of a known MALT1 substrate.

Objective: To assess the ability of SGR-1505 to inhibit MALT1 protease activity inside living

cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3167514/
https://bpsbioscience.com/malt1-assay-service
https://aacrjournals.org/mct/article/23/7/949/746066/Inhibition-of-MALT1-and-BCL2-Induces-Synergistic
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Culture: Culture a MALT1-dependent cell line (e.g., ABC-DLBCL lines OCI-LY3, OCI-

LY10, or TMD8) under standard conditions.[6][23]

Procedure: a. Seed cells and treat with serial dilutions of SGR-1505 or vehicle control for a

specified time (e.g., 24 hours).[23] b. For cell lines without constitutive MALT1 activity

(e.g., Jurkat T-cells), stimulate the pathway with PMA and ionomycin for 1-2 hours before

harvesting.[24] c. Harvest the cells and prepare whole-cell lysates using a suitable lysis

buffer (e.g., RIPA buffer) containing protease inhibitors. d. Determine protein concentration

using a BCA assay. e. Separate equal amounts of protein lysate via SDS-PAGE and

transfer to a PVDF membrane. f. Probe the membrane with primary antibodies specific for

a MALT1 substrate (e.g., anti-RelB or anti-BCL10) and a loading control (e.g., anti-

GAPDH). The antibody should detect both the full-length and cleaved forms of the

substrate.[6][23] g. Apply a secondary HRP-conjugated antibody and detect bands using

an enhanced chemiluminescence (ECL) substrate.

Data Analysis: Quantify the band intensities for the full-length and cleaved substrate. A

potent inhibitor will show a dose-dependent decrease in the cleaved fragment and a

corresponding increase in the full-length protein.[6]

Cell Viability / Anti-proliferative Assay
This assay measures the effect of MALT1 inhibition on the growth and survival of cancer cell

lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of SGR-1505 in

various lymphoma cell lines.

Methodology:

Cell Culture: Use a panel of B-cell lymphoma cell lines, including those known to be

MALT1-dependent (e.g., OCI-LY10) and MALT1-independent as controls.[8]

Procedure: a. Seed cells at a low density in 96-well plates. b. Add serial dilutions of SGR-
1505 and incubate for an extended period (e.g., 72 to 120 hours) to allow for effects on

proliferation.[23] c. Add a viability reagent, such as CellTiter-Glo®, which measures ATP

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6159983/
https://aacrjournals.org/mct/article/23/7/949/746066/Inhibition-of-MALT1-and-BCL2-Induces-Synergistic
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://aacrjournals.org/mct/article/23/7/949/746066/Inhibition-of-MALT1-and-BCL2-Induces-Synergistic
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6159983/
https://aacrjournals.org/mct/article/23/7/949/746066/Inhibition-of-MALT1-and-BCL2-Induces-Synergistic
https://pmc.ncbi.nlm.nih.gov/articles/PMC6159983/
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.bioworld.com/articles/706995-sgr-1505-a-malt1-allosteric-inhibitor-with-potent-antitumor-efficacy-in-models-of-b-cell-lymphoma?v=preview
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://www.benchchem.com/product/b12375048?utm_src=pdf-body
https://aacrjournals.org/mct/article/23/7/949/746066/Inhibition-of-MALT1-and-BCL2-Induces-Synergistic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


levels as an indicator of metabolically active, viable cells. d. Measure luminescence using

a plate reader.

Data Analysis: Normalize the luminescence signal to vehicle-treated control wells. Plot the

percentage of cell viability against the drug concentration and calculate the GI50 value

using non-linear regression.

In Vivo B-Cell Lymphoma Xenograft Model
This assay evaluates the anti-tumor efficacy of SGR-1505 in a living organism.

Objective: To assess the ability of orally administered SGR-1505 to inhibit tumor growth in

mice bearing human lymphoma xenografts.

Methodology:

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).[6]

Procedure: a. Subcutaneously implant a human B-cell lymphoma cell line (e.g., OCI-LY13)

or patient-derived xenograft (PDX) tissue into the flank of the mice.[8][25] b. Allow tumors

to grow to a palpable, measurable size (e.g., ~100-200 mm³). c. Randomize mice into

treatment groups (e.g., vehicle control, SGR-1505 monotherapy, SGR-1505 in

combination with a BTK inhibitor).[26] d. Administer the drug orally (p.o.) according to the

desired schedule (e.g., once or twice daily).[21] e. Measure tumor volume with calipers at

regular intervals throughout the study. Monitor animal body weight and general health. f. At

the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western

blot for substrate cleavage or RNA-seq).[20]

Data Analysis: Plot the mean tumor volume for each group over time. Analyze for

statistically significant differences in tumor growth inhibition between the SGR-1505-

treated groups and the vehicle control group.
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Workflow for Cellular Characterization of MALT1 Inhibition.

Conclusion and Future Directions
SGR-1505 represents a highly promising, mechanism-driven therapeutic agent targeting the

MALT1 paracaspase. Its allosteric mode of action provides potent and selective inhibition of the

proteolytic activity crucial for the survival of NF-κB-addicted B-cell malignancies.[4][20]

Preclinical data have established its strong anti-tumor activity, both as a monotherapy and in

combination with other targeted agents, in models of DLBCL and other lymphomas.[8][26]
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Initial results from the Phase 1 clinical trial (NCT05544019) have demonstrated a manageable

safety profile and encouraging signs of clinical efficacy across a range of heavily pretreated B-

cell malignancies, including in patients who have failed prior BTK inhibitor therapy.[2][9][10] The

robust pharmacodynamic response, evidenced by the profound inhibition of IL-2, confirms

strong target engagement in patients.[10] Together, these findings provide a strong rationale for

the continued development of SGR-1505 as a potential best-in-class MALT1 inhibitor and a

valuable new treatment option for patients with difficult-to-treat B-cell cancers.[7][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12375048#sgr-1505-malt1-allosteric-inhibition-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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